molecular formula C14H22ClNO2 B5050242 2-[Tert-butyl(methyl)amino]ethyl benzoate;hydrochloride

2-[Tert-butyl(methyl)amino]ethyl benzoate;hydrochloride

Cat. No.: B5050242
M. Wt: 271.78 g/mol
InChI Key: OOHQOOOGMGJXJG-UHFFFAOYSA-N
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Description

2-[Tert-butyl(methyl)amino]ethyl benzoate;hydrochloride is a chemical compound with a complex structure that includes a benzoate ester and a tert-butyl group

Preparation Methods

The synthesis of 2-[Tert-butyl(methyl)amino]ethyl benzoate;hydrochloride typically involves the reaction of tert-butyl(methyl)amine with ethyl benzoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2-[Tert-butyl(methyl)amino]ethyl benzoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[Tert-butyl(methyl)amino]ethyl benzoate;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[Tert-butyl(methyl)amino]ethyl benzoate;hydrochloride can be compared with other similar compounds, such as:

    tert-Butyl 2-(methylamino)ethylcarbamate: This compound has a similar structure but different functional groups.

    tert-Butyl Methyl[2-(methylamino)ethyl]carbamate: This compound also has a similar structure but different chemical properties.

Properties

IUPAC Name

2-[tert-butyl(methyl)amino]ethyl benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-14(2,3)15(4)10-11-17-13(16)12-8-6-5-7-9-12;/h5-9H,10-11H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHQOOOGMGJXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C)CCOC(=O)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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